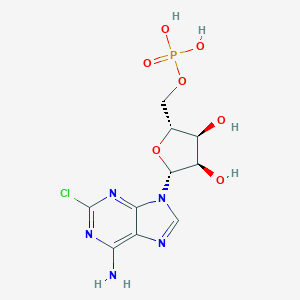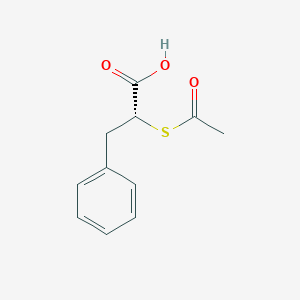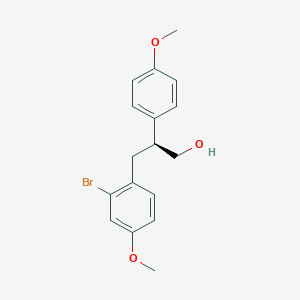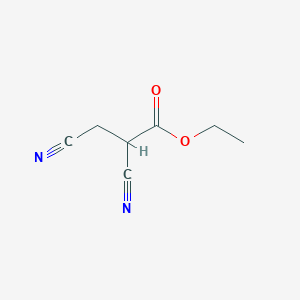
Tyvelose
Descripción general
Descripción
Tyvelose is a small molecule and an experimental compound . It is also known as 3,6-dideoxy-α-D-arabino-hexopyranose or α-tyvelopyranose . It is an unusual 3,6-dideoxyhexose terminal sugar and the immunodominant component of glycoprotein antigens in the parasitic helminth T. spiralis, which is responsible for trichinosis in humans .
Synthesis Analysis
Tyvelose epimerase catalyzes the last step in the biosynthesis of tyvelose by converting CDP-D-paratose to CDP-D-tyvelose . This unusual 3,6-dideoxyhexose occurs in the O-antigens of some types of Gram-negative bacteria . A promiscuous type of CDP-tyvelose 2-epimerase (TyvE)-like enzyme that promotes C-2 epimerization in all nucleotide (CDP, UDP, GDP, ADP, TDP)-activated forms of d-glucose has been discovered .
Molecular Structure Analysis
Tyvelose has a molecular weight of 148.1571 and a chemical formula of C6H12O4 . The enzyme from S. typhi is a homotetramer with each subunit containing 339 amino acid residues and a tightly bound NAD cofactor . The quaternary structure of the enzyme displays 222 symmetry and can be aptly described as a dimer of dimers .
Chemical Reactions Analysis
The CDP-tyvelose 2-epimerase-like enzyme from Thermodesulfatator atlanticus is shown to catalyze sugar C-2 epimerization in CDP-glucose and other nucleotide-activated forms of d-glucose . The reactions are new to nature in the context of enzymatic sugar nucleotide modification .
Physical And Chemical Properties Analysis
Tyvelose has a molecular weight of 148.16 and a molecular formula of C6H12O4 . It is a monosaccharide in which the sugar unit is a six-carbon containing moiety . It belongs to the class of organic compounds known as hexoses .
Aplicaciones Científicas De Investigación
Nematode Communication and Behavior
Ascarylose is a key component of nematode pheromones, particularly ascarosides, which are crucial for nematode development, lifespan, propagation, and stress response . These pheromones influence behaviors such as mating, aggregation, and foraging, and are vital for understanding nematode ecology and developing control strategies for parasitic species.
Neurobiology and Neuroprotection
Research has shown that ascaroside pheromones, which include ascarylose, have pleiotropic neuronal functions in nematodes. They are involved in processes like dauer induction, lifespan extension, and stress responses. The study of these pheromones can lead to insights into neuroendocrine signaling and potential neuroprotective strategies .
Immunology and Parasitology
Tyvelose is a significant sugar in the N-glycans of the immunodominant antigens of the parasite Trichinella spiralis. These antigens elicit a strong immune response, and understanding their structure and function is essential for developing vaccines and treatments against parasitic infections .
Glycobiology and Vaccine Development
The unique tyvelose-containing tri- and tetra-antennary N-glycans found in Trichinella spiralis are of great interest in glycobiology. The immunogenic properties of these glycans make them potential targets for vaccine development, as they are recognized by the host’s immune system .
Chemical Ecology and Pheromone Synthesis
Ascarylose’s role in the biosynthesis of ascarosides and their diverse structural variations is a subject of interest in chemical ecology. Understanding the synthesis and regulation of these pheromones can aid in the development of environmentally friendly pest control methods .
Enzymology and Carbohydrate Synthesis
The discovery of enzymes like CDP-tyvelose 2-epimerase, which can catalyze the epimerization of sugar nucleotides, is crucial for the structural diversification of monosaccharides. This has applications in synthetic biology for the production of complex carbohydrates .
Agricultural Biotechnology
The application of nematode pheromones containing ascarylose in agriculture can lead to novel methods of pest control. By manipulating pheromone pathways, it may be possible to disrupt the life cycle of parasitic nematodes that damage crops .
Pharmaceutical Research
The anti-inflammatory effects of ascaroside pheromones in animal models suggest potential applications in pharmaceutical research. The exploration of these effects could lead to the development of new anti-inflammatory drugs .
Safety and Hazards
Direcciones Futuras
The carbohydrate epitope tyvelose confers the immunodominance to surface and E/S ML antigens . Anti-tyvelose antibodies inhibit parasite invasion of an in vitro model of epithelial cells . Therefore, the design of multi-epitope vaccines and the use of adjuvants or immunomodulatory molecules capable to polarize the immune response to a Th2-type-protective response are discussed as imperative elements of modern vaccines .
Mecanismo De Acción
Ascarylose, also known as Tyvelose, is a compound that plays a significant role in the biological activities of nematodes. This compound is an integral part of ascaroside pheromones, which are evolutionarily conserved and play a crucial role in the development, lifespan, propagation, and stress response of nematodes .
Target of Action
The primary targets of Ascarylose are the G protein-coupled receptors SRBC-64/66, SRG-36/37, and DAF-37/38 . These receptors function as putative pheromone receptors and play a significant role in the pleiotropic neuronal functions of ascaroside pheromones .
Mode of Action
Ascarylose interacts with its targets by binding to these G protein-coupled receptors. This interaction triggers a series of biochemical reactions that lead to various physiological changes . The compound’s mode of action is concentration and stage-dependent, leading to diverse effects .
Biochemical Pathways
The biosynthesis of Ascarylose starts with the conjugation of ascarylose to very long-chain fatty acids. These are then processed via peroxisomal β-oxidation to yield diverse ascaroside pheromones . This process involves the acyl-CoA oxidases ACOX-1.1 and ACOX-3 .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by the length and structure of the fatty acid side chains attached to the ascarylose sugar .
Result of Action
The action of Ascarylose leads to various molecular and cellular effects. These include dauer induction, lifespan extension, repulsion, aggregation, mating, foraging, and detoxification . The specific effect depends on the concentration and stage of the nematode’s life cycle .
Action Environment
Environmental factors such as temperature shifts, biological stimuli, or nutritional changes can influence the action, efficacy, and stability of Ascarylose . For example, in response to starvation, C. elegans can dynamically tailor the fatty-acid side chains of the indole-3-carbonyl (IC)-modified ascarosides it has produced .
Propiedades
IUPAC Name |
(2S,4S,5R)-2,4,5-trihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTQICZXQYZQNE-SRQIZXRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C[C@@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954006 | |
| Record name | 3,6-Dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ascarylose | |
CAS RN |
5658-12-8, 32142-24-8 | |
| Record name | Tyvelose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5658-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ascarylose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032142248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is tyvelose and where is it found in nature?
A1: Tyvelose (3,6-dideoxy-D-arabino-hexose) is a rare sugar belonging to the 3,6-dideoxyhexose family. It is found in the O-antigen of lipopolysaccharides (LPS) in certain Gram-negative bacteria, such as some Salmonella species [, , , , , , , ] and Yersinia pseudotuberculosis []. Interestingly, tyvelose is also found in the N-glycans of the parasitic nematode Trichinella spiralis [, , , , , , , , , , , , ].
Q2: How does the presence of tyvelose in the O-antigen of Salmonella affect its susceptibility to colistin?
A2: Salmonella strains belonging to group D, which possess tyvelose in their O-antigen, exhibit a degree of intrinsic resistance to colistin []. Studies suggest that the specific structure of the O-antigen, particularly the presence of tyvelose as opposed to abequose found in group B Salmonella, might hinder the colistin molecule from effectively reaching its target on the bacterial membrane [].
Q3: Can the O-antigen of Salmonella be modified to alter its susceptibility to colistin?
A3: Yes, genetic manipulations that alter the O-antigen structure can impact colistin susceptibility. Replacing the rfbJ gene (encoding abequose synthase) in a group B Salmonella with the rfbSE genes (encoding enzymes for cytidine diphosphate-tyvelose synthesis) from a group D Salmonella resulted in decreased susceptibility to colistin []. This further supports the role of the tyvelose-containing O-antigen in conferring colistin resistance.
Q4: What role does tyvelose play in the parasitic nematode Trichinella spiralis?
A4: Tyvelose is a key component of the glycans found on the surface and secreted glycoproteins of Trichinella spiralis larvae [, , , ]. These glycoproteins, known as TSL-1 antigens, are highly immunogenic and elicit a strong antibody response in infected hosts [, ].
Q5: How do antibodies against tyvelose-containing glycans protect against Trichinella spiralis infection?
A5: Monoclonal antibodies specific for tyvelose-containing glycans on TSL-1 antigens have been shown to protect against T. spiralis infection in several ways [, , ]. These include:
- Exclusion of larvae from host cells: Antibodies can physically block larval invasion by forming immune complexes on the larval surface, a phenomenon known as "cephalic caps" [].
- Encumbrance of larval migration: Antibodies can hinder larval movement within epithelial tissues, preventing them from establishing a niche [].
- Inhibition of parasite development: Antibody binding may interfere with essential parasite functions required for molting and further development [].
Q6: What is the significance of the anomeric configuration of tyvelose in T. spiralis glycans?
A6: Research indicates that the tyvelose residues in T. spiralis glycans are predominantly β-linked []. This is significant because monoclonal antibodies raised against T. spiralis antigens exhibit preferential binding to synthetic oligosaccharides containing β-linked tyvelose, rather than those with α-linked tyvelose []. This highlights the importance of the β-anomeric configuration for antibody recognition and immune responses against T. spiralis.
Q7: Can synthetic tyvelose-containing antigens be used for diagnosing trichinellosis?
A7: Yes, synthetic antigens containing the tyvelose-GalNAc disaccharide have been successfully employed in enzyme-linked immunosorbent assays (ELISAs) for the diagnosis of trichinellosis in swine [, ]. These assays have shown promising sensitivity and specificity, offering a potentially valuable alternative to traditional diagnostic methods using crude parasite extracts.
Q8: What is the role of CDP-tyvelose epimerase in tyvelose biosynthesis?
A8: CDP-tyvelose epimerase is an enzyme that catalyzes the final step in the biosynthesis of CDP-tyvelose in certain bacteria like Salmonella [, , , ]. This enzyme facilitates the conversion of CDP-paratose to CDP-tyvelose, which is then utilized for the assembly of O-antigen repeating units in LPS [, , , ].
Q9: Have any promiscuous CDP-tyvelose epimerase enzymes been discovered?
A10: Yes, a CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus (TaTyvE) has been shown to catalyze C-2 epimerization not only in CDP-glucose but also in other nucleotide (UDP, GDP, ADP, and TDP)-activated forms of D-glucose []. This promiscuity makes TaTyvE and similar enzymes potentially valuable tools for the synthesis of various sugar nucleotides.
Q10: Can CDP-tyvelose epimerases be engineered for improved activity?
A11: Research has demonstrated that engineering CDP-tyvelose epimerases can enhance their catalytic efficiency. For instance, a quadruple variant of a TyvE-like enzyme showed a 70-fold improvement in catalytic efficiency on UDP-glucose compared to the wild-type TaTyvE []. This highlights the potential for protein engineering to optimize these enzymes for biotechnological applications.
Q11: Are there any known mutations in the rfbE gene (encoding CDP-tyvelose epimerase) that affect O-antigen structure in Salmonella?
A12: Yes, a point mutation (G→T) at position +694 in the rfbE gene of a Salmonella Typhi variant was found to cause an amino acid substitution (Gly→Cys) []. This mutation is believed to reduce the catalytic activity of the CDP-tyvelose epimerase, leading to the unusual presence of both O2 and O9 antigens in the isolate [].
Q12: What is the significance of α-D-glucose-1-phosphate cytidylyltransferase in tyvelose biosynthesis?
A13: This enzyme catalyzes the first committed step in CDP-tyvelose biosynthesis, converting α-D-glucose 1-phosphate and CTP to CDP-D-glucose [, ]. The Salmonella typhi enzyme functions as a hexamer and utilizes a sequential, rather than a Bi Bi ping-pong, mechanism []. This enzyme is essential for initiating the tyvelose biosynthetic pathway and is therefore a potential drug target for controlling pathogens that utilize tyvelose.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)


